Patent

US09249123B2

Procedure details

A 250-mL Parr reactor bottle was purged with nitrogen and charged with 10% palladium on carbon (50% wet, 117 mg dry weight) and a solution of 109a (500 mg, 6.73 mmol) in ethanol (36 mL). The bottle was attached to a Parr hydrogenator, evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 2 h. After this time, the hydrogen was evacuated, and nitrogen was charged into the bottle. Celite 521 (1.00 g) was added, and the mixture was filtered through a pad of Celite 521. The filter cake was washed with ethanol (2×25 mL), and the combined filtrates were concentrated to dryness under reduced pressure to afford a 94% yield of 109b (378 mg) as a purple oil: 1H NMR (300 MHz, CDCl3) δ 7.13 (s, 1H), 7.07 (s, 1H), 3.47 (m, 1H), 2.87 (br s, 2H), 0.96 (m, 4H); MS (ESI+) m/z 124.1 (M+H).

Identifiers

|

REACTION_CXSMILES

|

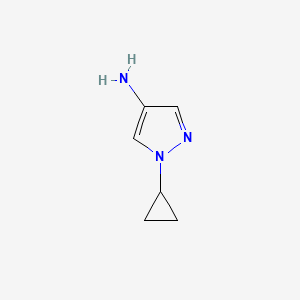

[CH:1]1([N:4]2[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[N:5]2)[CH2:3][CH2:2]1>C(O)C>[CH:1]1([N:4]2[CH:8]=[C:7]([NH2:9])[CH:6]=[N:5]2)[CH2:3][CH2:2]1

|

Inputs

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

shaken for 2 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 250-mL Parr reactor bottle was purged with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged with 10% palladium on carbon (50% wet, 117 mg dry weight)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged with hydrogen gas to a pressure of 50 psi

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After this time, the hydrogen was evacuated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

nitrogen was charged into the bottle

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Celite 521 (1.00 g) was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture was filtered through a pad of Celite 521

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with ethanol (2×25 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the combined filtrates were concentrated to dryness under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC1)N1N=CC(=C1)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 378 mg | |

| YIELD: PERCENTYIELD | 94% | |

| YIELD: CALCULATEDPERCENTYIELD | 45.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |